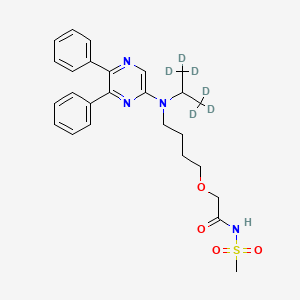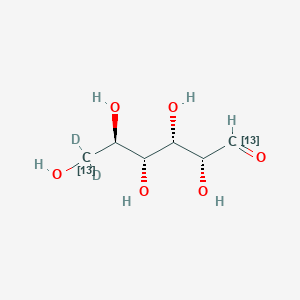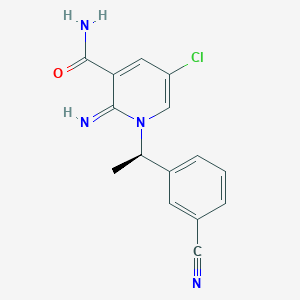
ADRA1D receptor antagonist 1 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADRA1D receptor antagonist 1 (free base) is a potent and selective antagonist of the human alpha-1D adrenoceptor. This compound is orally active and has a high affinity for the alpha-1D adrenoceptor, with a dissociation constant (K_i) of 1.6 nanomolar. It is primarily used in scientific research to study overactive bladder disorders, such as urinary urgency, frequency, and incontinence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ADRA1D receptor antagonist 1 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various chlorinated compounds, imines, and carboxamides .
Industrial Production Methods: Industrial production of ADRA1D receptor antagonist 1 (free base) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: ADRA1D receptor antagonist 1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
ADRA1D receptor antagonist 1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1D adrenoceptor antagonists.
Biology: Investigated for its effects on bladder function and its potential therapeutic applications in treating overactive bladder disorders.
Medicine: Explored for its potential use in developing new treatments for urinary incontinence and other bladder-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenoceptor
Mécanisme D'action
ADRA1D receptor antagonist 1 (free base) exerts its effects by selectively binding to and inhibiting the alpha-1D adrenoceptor. This receptor is involved in regulating bladder contraction and other physiological processes. By blocking this receptor, the compound reduces bladder contractions and alleviates symptoms of overactive bladder disorders. The molecular targets and pathways involved include the alpha-1D adrenoceptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and urinary retention.
Tamsulosin: Selective for alpha-1A and alpha-1D adrenoceptors, used to treat benign prostatic hyperplasia.
Alfuzosin: Non-selective alpha-1 adrenoceptor antagonist used for similar indications as tamsulosin
Uniqueness: ADRA1D receptor antagonist 1 (free base) is unique due to its high selectivity and potency for the alpha-1D adrenoceptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Propriétés
Formule moléculaire |
C15H13ClN4O |
|---|---|
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
Clé InChI |
CDJPHTNUARAVMH-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
SMILES canonique |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


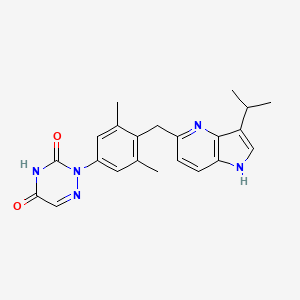
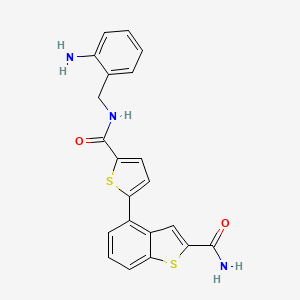
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
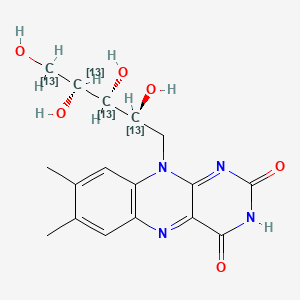

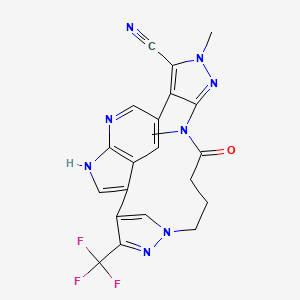
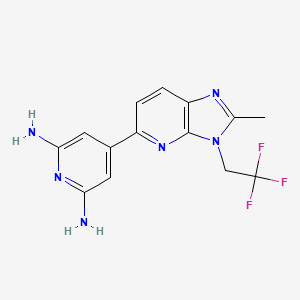
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
